1-(4-Chlorophenyl)ethanone oxime

Description

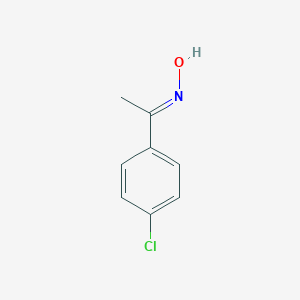

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTWDXRCMICEQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288031 | |

| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54582-24-0, 1956-39-4 | |

| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Aromatic Ketoximes in Contemporary Organic Synthesis

Aromatic ketoximes are a class of organic compounds that have long been recognized for their versatility in synthetic chemistry. numberanalytics.com They serve as crucial precursors in a multitude of chemical transformations, enabling the construction of complex molecular architectures. numberanalytics.com

One of the most significant applications of ketoximes is the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide. masterorganicchemistry.comwikipedia.org This reaction is of immense industrial importance, famously used in the production of Nylon-6 from caprolactam. wikipedia.orgillinois.edu The rearrangement proceeds through the migration of a group anti-periplanar to the leaving group on the nitrogen atom, a stereospecific process that allows for controlled synthesis. wikipedia.org The reaction can be catalyzed by a variety of reagents, including acids like sulfuric acid and phosphorus pentachloride, as well as other agents like tosyl chloride. wikipedia.orgorganic-chemistry.org

Beyond the Beckmann rearrangement, aromatic ketoximes are instrumental in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. nih.govresearchgate.net The oxime functional group can be readily transformed into other functionalities, such as amines through reduction, or participate in cycloaddition reactions. smolecule.comwikipedia.org Recent advancements have also highlighted their use in radical reactions, where the cleavage of the N-O bond in oxime esters can generate nitrogen-centered radicals, opening up new avenues for C-C bond formation. nih.gov

The significance of aromatic ketoximes is further underscored by their presence in various FDA-approved drugs, particularly in the cephalosporin (B10832234) class of antibiotics. nih.gov The incorporation of an oxime moiety can enhance the pharmacological properties of these molecules. nih.gov

A Look Back: the Evolution of Research on Phenyl Substituted Ethanone Oximes

The study of oximes dates back to the 19th century, with the Beckmann rearrangement being discovered by Ernst Otto Beckmann in 1886. wikipedia.orgillinois.edu This foundational discovery laid the groundwork for over a century of research into the reactions and properties of these compounds. illinois.edu Early investigations focused on understanding the mechanism of the Beckmann rearrangement and exploring its scope with different substrates. illinois.edu

Research into phenyl-substituted ethanone (B97240) oximes, a specific subclass of aromatic ketoximes, has evolved significantly over the years. The introduction of substituents on the phenyl ring, such as the chloro group in 1-(4-chlorophenyl)ethanone oxime, was found to influence the electronic properties and reactivity of the molecule. smolecule.comcymitquimica.com This opened up possibilities for fine-tuning the chemical behavior of these oximes for specific applications.

The development of modern analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in characterizing the stereochemistry of oximes, which can exist as (E) and (Z) isomers. researchgate.net Understanding and controlling this isomerism is crucial for stereospecific reactions like the Beckmann rearrangement. thieme.de

Charting the Future: Current Research and Forward Look for 1 4 Chlorophenyl Ethanone Oxime

Direct Synthesis of this compound via Condensation Reactions

The most common and direct method for synthesizing this compound involves the condensation reaction of 1-(4-chlorophenyl)ethanone with a source of hydroxylamine (B1172632).

Hydroxylamine Hydrochloride Catalyzed Oxime Formation

The reaction between a ketone, such as 1-(4-chlorophenyl)ethanone, and hydroxylamine hydrochloride is a well-established method for forming oximes. orgsyn.orgorgsyn.orgnih.gov This reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid liberated during the reaction. For instance, pyridine (B92270) is commonly used as both a solvent and a base in this transformation. orgsyn.orgorgsyn.org The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime. The reaction of 1-(4-chlorophenyl)ethanone with hydroxylamine hydrochloride in ethanol (B145695) and pyridine at 60°C for 75 minutes is a documented procedure. orgsyn.org Another example involves reacting 1-indanone (B140024) with hydroxylamine hydrochloride in pyridine at 50°C for 20 minutes. orgsyn.org

Solvent Effects and Reaction Parameter Optimization

The choice of solvent and other reaction parameters can significantly influence the yield and reaction time of oxime formation. Protic solvents like ethanol are frequently used, often in combination with a base like pyridine. orgsyn.orgorgsyn.org The temperature is another critical parameter, with reactions typically conducted at elevated temperatures to drive the condensation. orgsyn.orgorgsyn.org For example, a study on the synthesis of acetophenone (B1666503) oxime, a related compound, utilized ethanol as the solvent and a temperature of 60°C. orgsyn.org In another instance, the synthesis of 1-indanone oxime was performed in pyridine at 50°C. orgsyn.org The optimization of these parameters, including reactant concentrations and reaction time, is crucial for achieving high yields and purity of the desired oxime.

Indirect and Catalytic Approaches to Oxime Synthesis

Besides direct condensation, several indirect and catalytic methods have been developed for the synthesis of oximes, offering alternative routes that can be advantageous in specific contexts.

Metal-Catalyzed Nitrosation of Olefinic Precursors to Oximes

An alternative approach to oxime synthesis involves the metal-catalyzed nitrosation of olefinic precursors. An iron-catalyzed method has been developed for the nitrosation of various substituted styrenes to their corresponding oximes. nih.govresearchgate.net This reaction utilizes an iron(II) tetrafluoroborate/2,6-pyridinedicarboxylic acid catalyst system in the presence of tert-butyl nitrite (B80452) and sodium borohydride (B1222165) under a hydrogen atmosphere. nih.govresearchgate.net The reaction proceeds in a mixture of methanol (B129727) and water to afford the oximes in good to excellent yields. nih.govresearchgate.net For example, this compound has been synthesized using this method. researchgate.netresearchgate.net

Radical Cyclization Hydro-oximation Strategies

Radical-mediated reactions provide another pathway to oximes. researchgate.netwikipedia.org These strategies often involve the generation of a radical intermediate that undergoes cyclization and subsequent functionalization to form the oxime structure. researchgate.netwikipedia.org While a direct example for this compound is not explicitly detailed in the provided context, the general principles of radical cyclization are well-established for the synthesis of various cyclic compounds. wikipedia.org These reactions can be initiated by various methods, including photochemically or through the use of radical initiators. researchgate.netresearchgate.net The intramolecular addition of a radical to a multiple bond, such as a nitrile or carbonyl group, can lead to the formation of a cyclic radical, which is then converted to the final product. wikipedia.org

Synthesis of O-Substituted Derivatives of this compound

The synthesis of O-substituted derivatives of this compound introduces a wide range of functional groups to the oxime moiety, leading to compounds with diverse chemical properties and potential applications. A common method for preparing these derivatives is through the O-alkylation of the parent oxime. nih.gov This typically involves reacting the oxime with an alkyl or arylalkyl halide in the presence of a base. nih.gov

For example, (Z/E)-2-bromo-1-(4-chlorophenyl)ethanone O-methyl oxime has been synthesized by reacting 2-bromo-1-(4-chlorophenyl)ethanone with O-methyl hydroxylamine hydrochloride in ethanol with a catalytic amount of sulfuric acid. rsc.org Another documented derivative is 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime. cymitquimica.com The synthesis of such derivatives allows for the fine-tuning of the molecule's properties for specific applications.

Data Tables

Table 1: Synthesis of this compound via Condensation

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Product | Reference |

| 1-(4-Chlorophenyl)ethanone | Hydroxylamine Hydrochloride, Pyridine | Ethanol | 60 | 75 min | This compound | orgsyn.org |

| 1-Indanone (related ketone) | Hydroxylamine Hydrochloride, Pyridine | Pyridine | 50 | 20 min | 1-Indanone Oxime | orgsyn.org |

Table 2: Metal-Catalyzed Synthesis of this compound

| Olefin Precursor | Catalyst System | Reagents | Solvent | Product | Reference |

| 4-Chlorostyrene | Fe(BF4)2·6H2O / 2,6-pyridinedicarboxylic acid | t-BuONO, NaBH4, H2 | MeOH-H2O | This compound | nih.govresearchgate.net |

Table 3: Synthesis of O-Substituted Derivatives of this compound

| Starting Material | Reagents | Solvent | Product | Reference |

| 2-Bromo-1-(4-chlorophenyl)ethanone | O-Methyl hydroxylamine hydrochloride, H2SO4 (cat.) | Ethanol | (Z/E)-2-bromo-1-(4-chlorophenyl)ethanone O-methyl oxime | rsc.org |

O-Alkylation Reactions for Oxime Ethers

The conversion of this compound to its corresponding O-alkyl ethers is a common derivatization strategy. These reactions typically involve the deprotonation of the oxime hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile, attacking an alkylating agent.

A general and effective method involves the reaction of the oxime with an alkali-metal hydroxide, such as sodium hydroxide, in a solvent that can form an azeotrope with water, like toluene. google.com The removal of water drives the formation of the sodium oximate salt. google.com This salt can then be reacted with an organohalide (e.g., an alkyl bromide or chloride) to yield the desired oxime ether. google.comgoogle.com A patented process demonstrates that this method can be highly stereoselective. For instance, treating a mixture of E/Z isomers of a similar aryl alkyl ketoxime with a base to form the sodium salt, followed by reaction with an alkyl bromide, can yield the corresponding O-alkylated ether with a high preference for the E configuration (>98%). google.com

An alternative route to producing related structures, such as α-halo oxime ethers, involves the reaction of an α-haloketone with an O-alkyl hydroxylamine hydrochloride. For example, (Z/E)-2-bromo-1-(4-chlorophenyl)ethanone O-methyl oxime has been synthesized from 2-bromo-1-(4-chlorophenyl)ethanone and O-methyl hydroxylamine hydrochloride in ethanol with a catalytic amount of sulfuric acid. rsc.org This reaction yielded the product as a mixture of isomers (Z/E ratio of 29:71) with an 80% yield. rsc.org

Table 1: Representative O-Alkylation Reaction

| Reactants | Reagents & Conditions | Product | Yield / Isomer Ratio | Reference |

|---|---|---|---|---|

| p-chloroisobutyrophenone oxime (E/Z mixture) | 1. Sodium ethoxide, Ethanol 2. m-phenoxybenzyl bromide, DMF | (E)-1-(4-chlorophenyl)-2-methyl-1-propanone, O-(3-phenoxyphenyl)methyl oxime | >98% E isomer | google.com |

| 2-bromo-1-(4-chlorophenyl)ethanone | O-methyl hydroxylamine hydrochloride, H₂SO₄ (cat.), Ethanol, RT, 2-12 h | (Z/E)-2-bromo-1-(4-chlorophenyl)ethanone O-methyl oxime | 80% / (Z:E = 29:71) | rsc.org |

O-Acylation Reactions for Oxime Esters

O-acylation provides a direct pathway to oxime esters, which are valuable synthetic intermediates. These reactions can be achieved by coupling the oxime with carboxylic acids or their more reactive derivatives, such as acid chlorides.

A highly efficient and mild method for the esterification of ketoximes involves the use of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This reaction proceeds at room temperature in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) and is known for its high yields (typically 90–97%) and simple workup procedures, often avoiding the need for column chromatography for solid products. organic-chemistry.org This method is broadly applicable to a variety of aliphatic and aromatic carboxylic acids. organic-chemistry.org

Alternatively, traditional methods using more reactive acylating agents are also effective. The reaction of an oxime with an acid chloride, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct, readily forms the corresponding oxime ester. mdpi.com For example, the related 1-(4-bromophenyl)ethanone oxime is known to react with acetic anhydride. orgsyn.org

Table 2: General Methodologies for O-Acylation of Oximes

| Oxime Substrate | Acylating Agent | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| General Ketoxime | Carboxylic Acid | EDCI, DMAP, CH₂Cl₂, RT | Oxime Ester | 90-97% | organic-chemistry.org |

| General Oxime | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), THF, Cooling | Oxime Ester | Good | mdpi.com |

Derivatization with Complex Organic Acid Moieties (e.g., Dehydroabietic Acid Derivatives)

The derivatization of this compound with structurally complex carboxylic acids, such as the natural product dehydroabietic acid, is synthetically feasible using established O-acylation methodologies. While a direct, documented synthesis coupling these two specific molecules was not identified in the surveyed literature, the principles of ester formation from oximes are well-established. There is precedent for synthesizing oxime derivatives from other complex polycyclic acids, such as dehydrocholic acid, to create novel bioactive compounds. nih.gov

The synthesis of an O-dehydroabietoyl ester of this compound can be confidently proposed based on the EDCI/DMAP coupling protocol. organic-chemistry.org This method is noted for its broad substrate scope, accommodating a wide variety of carboxylic acids. organic-chemistry.org

Proposed Synthetic Pathway: The reaction would involve stirring this compound with dehydroabietic acid in dichloromethane. The addition of EDCI as the coupling agent and a catalytic amount of DMAP would initiate the esterification. The reaction would likely proceed smoothly at room temperature to yield the target O-dehydroabietoyl-1-(4-chlorophenyl)ethanone oxime ester. This approach leverages a reliable and high-yield coupling method to link the synthetic oxime with a complex, naturally derived acid moiety.

Stereoselective Synthesis and Control of (E)/(Z) Isomerism

The C=N double bond in this compound gives rise to geometric isomers, designated as (E) and (Z). Standard synthesis, typically the reaction of 4'-chloroacetophenone (B41964) with hydroxylamine hydrochloride, results in a mixture of these two isomers. misuratau.edu.lytcichemicals.com Theoretical calculations and experimental observations suggest that the (E)-isomer, where the hydroxyl group is oriented anti to the larger aryl substituent, is generally the thermodynamically more stable form. misuratau.edu.ly One study on the closely related acetophenone oxime found an E:Z ratio of approximately 8:1 upon synthesis. misuratau.edu.ly

Controlling the stereochemical outcome is crucial for many applications. Several strategies have been developed to either separate the isomers or to direct the synthesis towards a single, desired isomer.

Isomerization to the (E)-Isomer: A highly effective method for obtaining the pure (E)-isomer from an E/Z mixture has been patented. google.com The process involves dissolving the isomeric mixture in an anhydrous organic solvent and treating it with a protic acid, such as anhydrous HCl. google.com This selectively precipitates the immonium salt of the (E)-isomer. The Z-isomer remaining in solution can equilibrate to the E-form under the acidic conditions, which then also precipitates, driving the conversion. The filtered hydrochloride salt is then neutralized with a mild base, such as an aqueous sodium carbonate solution, to afford the free oxime as the nearly pure (>98%) (E)-isomer. google.com Theoretical studies suggest that acid-promoted E/Z isomerization in aqueous solutions may proceed through the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N single bond. researchgate.net

Stereoselective Synthesis of the (Z)-Isomer: Accessing the thermodynamically less favored (Z)-isomer requires methods that are under kinetic control. A stereospecific synthesis has been developed that allows for the preparation of single-geometry ketoximes, including the Z-isomers. researchgate.net This reaction involves the coupling of an oxime chloride with an arylboronic acid, which proceeds through a stereospecific 1,4-metallate rearrangement under mild conditions. researchgate.net This provides a direct route to the (Z)-isomer, which is otherwise difficult to isolate.

Table 3: Methods for Controlling (E)/(Z) Isomerism of Aryl Alkyl Oximes

| Objective | Methodology | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| Standard Synthesis | Reaction of Ketone with Hydroxylamine | 4'-Chloroacetophenone, NH₂OH·HCl, Base | Mixture of (E) and (Z) isomers | misuratau.edu.lytcichemicals.com |

| Isolation of (E)-Isomer | Acid-catalyzed Isomerization & Precipitation | 1. Anhydrous HCl, Organic Solvent 2. Na₂CO₃ (aq) | >98% (E)-Isomer | google.com |

| Stereospecific Synthesis of (Z)-Isomer | 1,4-Metallate Rearrangement | Oxime Chloride, Arylboronic Acid, K₃PO₄, 0 °C | Single (Z)-Isomer | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Proton NMR (¹H NMR) spectroscopy of this compound provides key insights into its molecular structure by identifying the distinct types of protons and their electronic environments. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the hydroxyl, aromatic, and methyl protons.

A representative ¹H NMR spectrum shows a broad singlet for the hydroxyl (-OH) proton, typically observed at a chemical shift (δ) of approximately 9.65 ppm. This broadness is characteristic of exchangeable protons. The aromatic protons on the chlorophenyl ring appear as a multiplet in the range of δ 7.15-7.45 ppm. The integration of this signal corresponds to four protons. A sharp singlet corresponding to the three protons of the methyl (-CH₃) group is observed further upfield, at approximately δ 2.25 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 9.65 | br s | 1H | -OH |

| 7.15-7.45 | m | 4H | Ar-H |

| 2.25 | s | 3H | -CH₃ |

Data recorded in CDCl₃ at 400 MHz. (br s = broad singlet, m = multiplet, s = singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the proton NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for this compound displays distinct signals for each unique carbon atom.

The carbon atom of the C=N oxime group is typically found at a chemical shift of approximately δ 156.9 ppm. The aromatic carbons of the chlorophenyl ring resonate in the region of δ 127.0 to 136.7 ppm. Specifically, the carbon atom bonded to the chlorine (C-Cl) appears around δ 136.7 ppm, while the other aromatic carbons show signals at approximately δ 132.7, 130.1, 129.8, 128.2, and 127.0 ppm. The carbon of the methyl group (-CH₃) gives a characteristic signal in the upfield region, around δ 15.9 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.9 | C=N |

| 136.7 | Aromatic C-Cl |

| 132.7, 130.1, 129.8, 128.2, 127.0 | Aromatic C-H and C-C |

| 15.9 | -CH₃ |

Data recorded in CDCl₃ at 101 MHz.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the absorption of IR radiation by specific functional groups. The IR spectrum of this compound, typically measured using a KBr pellet, shows several characteristic absorption bands.

A prominent broad band is observed in the region of 3295 cm⁻¹, which is indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration appears around 1685 cm⁻¹. Aromatic C-H stretching is observed near 3065 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen at 2925 cm⁻¹. The spectrum also contains bands corresponding to aromatic C=C stretching (around 1520 cm⁻¹) and the C-Cl stretching vibration (typically in the 1095 cm⁻¹ region). nist.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3295 | O-H stretch (oxime) |

| 3065 | Aromatic C-H stretch |

| 2925 | Aliphatic C-H stretch |

| 1685 | C=N stretch (oxime) |

| 1520 | Aromatic C=C stretch |

| 1095 | C-Cl stretch |

Spectrum recorded using KBr pellet. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound with high accuracy. For this compound (C₈H₈ClNO), HRMS analysis using electrospray ionization (ESI+) provides an exact mass for the protonated molecule [M+H]⁺.

The experimentally measured mass-to-charge ratio (m/z) is found to be 170.0371. nist.gov This value is in excellent agreement with the calculated theoretical mass of 170.0372 for the formula [C₈H₉ClNO]⁺, thus confirming the elemental composition of the compound. nist.gov

Table 4: HRMS Data for this compound

| Ion Formula | Calculated m/z | Found m/z | Ionization Mode |

|---|

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While crystallographic data for derivatives and analogs of this compound have been reported, detailed single-crystal X-ray diffraction data for the parent compound itself, including its crystal system, space group, and unit cell parameters, were not available in the reviewed scientific literature. For instance, a derivative, (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, was found to crystallize in an orthorhombic system with the space group P 2₁ 2₁ 2₁. iucr.orgnih.gov Another related compound, (E)-1-(4-Aminophenyl)ethanone oxime, crystallizes in the monoclinic system. nih.gov However, this information cannot be directly extrapolated to the title compound.

Molecular Conformation, Bond Lengths, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound is defined by its bond lengths, bond angles, and torsion angles. While specific crystallographic data for the title compound is not available, analysis of the closely related structure, (E)-1-(4-Aminophenyl)ethanone oxime, provides significant insight. nih.gov In this analogue, the molecule is nearly planar, with the phenyl ring and the oxime moiety being slightly twisted relative to each other. The dihedral angle between the phenyl ring and the planar oxime group (O/N/C/C) is a mere 5.46 (3)°. nih.gov This near-coplanarity suggests a degree of electronic delocalization between the aromatic ring and the C=N-OH group.

The bond lengths and angles are generally within normal ranges for this class of compounds. nih.gov The C=N double bond of the oxime group is a key structural feature, and the molecule typically adopts an E conformation about this bond, which is the more stable configuration. The torsion angle is a critical parameter for describing the conformation, defined by the angle between planes formed by sets of four atoms. ucl.ac.uk For instance, in a related oxime, the S—C—C=N torsion angle was found to be -88.95 (13)°, indicating a significantly twisted conformation in that particular molecule. nih.gov

Table 1: Selected Bond and Torsion Angle Data from Analogous Structures

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Dihedral Angle (Phenyl-Oxime) | The angle between the plane of the phenyl ring and the oxime group plane. | 5.46 (3)° in an amino-analogue, indicating near-planarity. | nih.gov |

| C=N Conformation | The geometric isomerism around the carbon-nitrogen double bond. | Typically adopts the more stable E conformation. | iucr.org |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is governed by a network of non-covalent interactions. The oxime functional group is a potent building block in supramolecular chemistry as it can act as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom). nih.gov

In related oxime structures, the dominant intermolecular force is the strong O—H⋯N hydrogen bond. nih.govnih.govnih.gov This interaction frequently leads to the formation of centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion, creating stable R²₂(6) ring motifs. nih.govnih.gov These dimers then serve as fundamental building blocks for the extended crystal lattice.

Table 2: Common Intermolecular Interactions in Related Oxime Crystals

| Interaction Type | Description | Role in Crystal Packing | Reference |

|---|---|---|---|

| O—H⋯N | Strong hydrogen bond between the oxime hydroxyl group and the nitrogen of an adjacent molecule. | Leads to the formation of stable, often centrosymmetric, dimers. | nih.gov, nih.gov, nih.gov |

| N—H⋯O / C—H⋯O | Weaker hydrogen bonds involving amine or carbon-bound hydrogens and oxygen atoms. | Links the primary dimeric units into a larger 3D network. | nih.gov, nih.gov |

Hirshfeld Surface Analysis in Related Oxime Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment.

The analysis of a different oxime highlights the prevalence of H⋯O/O⋯H (36.7%) and H⋯H (32.2%) contacts. iucr.org The d(norm) map, a key feature of Hirshfeld analysis, visually confirms the locations of these interactions. Prominent red spots on the d(norm) surface are indicative of strong hydrogen bonds, such as the critical O—H⋯N interactions that form dimers. nih.govnih.gov Furthermore, the shape-index plot can identify π-π stacking interactions, which appear as adjacent red and blue triangles. gazi.edu.tr This quantitative and visual approach confirms that van der Waals forces and specific hydrogen bonds are the dominant forces directing the crystal packing. nih.govgazi.edu.tr

Table 3: Percentage Contributions of Interatomic Contacts from Hirshfeld Analysis of Related Chlorophenyl Structures

| Contact Type | Contribution (%) in Structure 1 | Contribution (%) in Structure 2 |

|---|---|---|

| H⋯H | 46.1% | 48.7% |

| H⋯C/C⋯H | 35.4% | 22.2% |

| H⋯Cl/Cl⋯H | 13.8% | 8.8% |

| H⋯O/O⋯H | - | 8.2% |

| H⋯N/N⋯H | - | 5.1% |

Data sourced from references nih.gov for Structure 1 and gazi.edu.trnih.gov for Structure 2.

Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl Ethanone Oxime

Transformations Involving the Oxime Hydroxyl Group

The hydroxyl group of the oxime is a key site for functionalization and cleavage reactions.

The formation of oximes is a reversible process, and they can be hydrolyzed back to the parent ketone, in this case, 1-(4-chlorophenyl)ethanone. This reaction is of significant importance for the deprotection of carbonyl groups in multi-step syntheses. The hydrolysis is typically carried out under acidic conditions. researchgate.net The kinetics and mechanism of hydrolysis for substituted acetophenone (B1666503) oximes in acidic solutions suggest that the rate-determining step in highly acidic media involves the general base-catalyzed loss of hydroxylamine (B1172632) from a cationic tetrahedral intermediate. researchgate.net

A variety of reagents have been developed to facilitate the cleavage of oximes to their corresponding carbonyl compounds under mild conditions. These methods aim to overcome the often harsh conditions of simple acid hydrolysis.

Interactive Table: Reagents for the Cleavage of Oximes to Carbonyl Compounds

| Reagent/System | Conditions | Reference |

| 2-Iodylbenzoic acid / β-cyclodextrin | Water, Room Temperature | organicchemistrytutor.com |

| CuCl₂ · 2H₂O | Acetonitrile/Water (4:1), Reflux | organicchemistrytutor.com |

| N-Bromosaccharin | Microwave Irradiation | organicchemistrytutor.com |

| Koser's Reagent | THF, Room Temperature | organicchemistrytutor.com |

| Electrochemical Oxidation | - | organicchemistrytutor.com |

| BODIPY dye / Visible Light | Air | organicchemistrytutor.com |

The hydroxyl group of 1-(4-chlorophenyl)ethanone oxime can be readily converted into esters and ethers, a process that modifies the reactivity of the oxime moiety and allows for further chemical transformations. O-acylation, an example of esterification, can be achieved by reacting the oxime with reagents like acetic anhydride. nih.gov The resulting O-acyl oximes are themselves useful synthetic intermediates. nih.gov Similarly, etherification can lead to the formation of O-alkyl or O-aryl oximes. These functionalization reactions are crucial as the nature of the group attached to the oxygen atom can influence subsequent reactions, such as the Beckmann rearrangement. youtube.com

Interactive Table: Examples of Esterification and Etherification of Oximes

| Reaction Type | Reagent | Product Type |

| Esterification (Acylation) | Acetic Anhydride | O-Acetyl Oxime |

| Etherification (Carbamoylation) | (4-chlorophenyl)isocyanate | O-(((4-chlorophenyl)amino)carbonyl)oxime |

Reactivity of the Imine (C=N) Double Bond

The carbon-nitrogen double bond in this compound is polar, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack and rearrangement reactions.

The electrophilic carbon atom of the C=N double bond in the oxime is a site for nucleophilic addition. While less reactive than the carbonyl carbon of the parent ketone, it can still be attacked by nucleophiles. This reaction is a key step in the mechanism of hydrolysis, where water acts as the nucleophile. researchgate.net In a more general sense, various nucleophiles can add to the C=N bond of oximes and their derivatives. For instance, the addition of hydrogen cyanide to aldehydes and ketones to form hydroxynitriles is a classic example of nucleophilic addition to a carbon-heteroatom double bond. chemguide.co.uk The reactivity of the C=N bond in this compound would follow similar principles, where a nucleophile attacks the carbon atom, leading to a tetrahedral intermediate. libretexts.org The subsequent fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

The Beckmann rearrangement is a characteristic reaction of ketoximes, including this compound, which converts the oxime into a substituted amide under acidic conditions. nih.govsemanticscholar.orgresearchgate.net This rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. semanticscholar.org For this compound, there are two possible geometric isomers (E and Z), which would lead to two different amide products upon rearrangement. The migrating group can be either the p-chlorophenyl group or the methyl group, depending on the isomer undergoing rearrangement. The reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or promoted by reagents such as tosyl chloride or phosphorus pentachloride, which convert the hydroxyl group into a better leaving group. semanticscholar.orgresearchgate.net

The mechanism involves protonation of the oxime hydroxyl group (or its conversion to a better leaving group), followed by a concerted migration of the anti-periplanar group to the nitrogen with simultaneous expulsion of the leaving group (water). wikipedia.org The resulting nitrilium ion is then attacked by water to form the amide after tautomerization. nih.gov

Interactive Table: Catalysts and Reagents for the Beckmann Rearrangement

| Catalyst/Reagent | Function | Reference |

| Sulfuric Acid | Acid catalyst | semanticscholar.orgresearchgate.net |

| Polyphosphoric Acid | Acid catalyst | semanticscholar.orgresearchgate.net |

| Tosyl Chloride | Converts OH to a good leaving group | semanticscholar.org |

| Thionyl Chloride | Converts OH to a good leaving group | semanticscholar.org |

| Phosphorus Pentachloride | Converts OH to a good leaving group | semanticscholar.org |

| Cyanuric Chloride / Zinc Chloride | Catalytic activation of OH group | semanticscholar.org |

Reactivity of the p-Chlorophenyl Moiety

The p-chlorophenyl group in this compound is generally unreactive under many conditions. However, the chlorine atom can be replaced via nucleophilic aromatic substitution (SNA_r), although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The acetyl group (from which the oxime is derived) is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it towards nucleophilic substitution, particularly at the ortho and para positions relative to it. masterorganicchemistry.comechemi.com Therefore, the chlorine atom in the para position is activated towards substitution by strong nucleophiles.

The mechanism of SNA_r involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. organicchemistrytutor.commasterorganicchemistry.com The presence of the electron-withdrawing oxime group helps to stabilize the negative charge in the intermediate, facilitating the reaction. masterorganicchemistry.com For example, (4-chlorobenzoyl)coenzyme A, a related structure, undergoes enzymatic hydrolytic dechlorination where a nucleophilic attack on the carbon bearing the chlorine is a key step. nih.gov

Aromatic Substitution Reactions

The phenyl ring of this compound is subject to electrophilic and, under specific conditions, nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. minia.edu.eglibretexts.orgtaylorfrancis.com The reactivity of the benzene (B151609) ring in this compound is influenced by two substituents: the chloro group and the (1-(hydroxyimino)ethyl) group.

Directing Effects of Substituents:

(1-(hydroxyimino)ethyl) Group (Oxime moiety): The directing effect of the oxime group is more complex. The C=N-OH group is generally considered to be electron-withdrawing and deactivating due to the electronegativity of the nitrogen and oxygen atoms. Depending on the reaction conditions, particularly the acidity, the nitrogen atom can be protonated, further increasing its deactivating nature. taylorfrancis.com It typically directs incoming electrophiles to the meta position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group. chemistrysteps.comlibretexts.orglibretexts.org The this compound molecule does not possess strong activating groups for SNAr. The chlorine atom is a good leaving group, but without potent electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, substitution is unlikely under standard SNAr conditions. libretexts.org

However, substitution could potentially occur under very harsh conditions or via an alternative pathway known as the elimination-addition (benzyne) mechanism, which involves the use of an extremely strong base like sodium amide (NaNH₂). chemistrysteps.com

Cross-Coupling Chemistry at the Aromatic Chlorine Atom

The chlorine atom on the aromatic ring of this compound can potentially participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, advancements in catalyst design have made their use increasingly feasible. uwindsor.ca

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Applicable Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron compound. Specialized palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required to achieve good yields with aryl chlorides. beilstein-journals.org

Heck-Mizoroki Reaction: The coupling of the aryl chloride with an alkene is possible. wikipedia.orgorganic-chemistry.org Again, active and stable catalyst systems, sometimes at higher temperatures, are necessary for the activation of the C-Cl bond. libretexts.org

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the aryl chloride would be coupled with a terminal alkyne. This reaction often requires a copper(I) co-catalyst, although copper-free conditions have been developed. nih.govwikipedia.orgnrochemistry.comlibretexts.org The coupling of aryl chlorides can be challenging and may necessitate specific ligands and conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction would form a new C-N bond by coupling the aryl chloride with an amine. This transformation is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands being crucial for the successful coupling of aryl chlorides. wikipedia.orgyoutube.com

A notable development in this area is the use of oxime-derived palladacycles as highly active catalysts. For instance, palladacycles formed from other substituted oximes have shown high thermal stability and excellent catalytic activity in Suzuki-Miyaura, Heck, and Sonogashira reactions, even with less reactive aryl chlorides. tcichemicals.com This suggests that this compound could not only be a substrate but also a precursor to a ligand for such catalytic systems.

Metal-Involving Conversions and Catalytic Reactions

The oxime moiety is a versatile functional group that can coordinate to metal centers, leading to a variety of catalytic transformations. These reactions often involve the oxime as a directing group or as a precursor to reactive intermediates.

Formation and Reactivity of Metal-Oxime Complexes

This compound can act as a ligand, coordinating to various transition metals through its nitrogen and/or oxygen atoms. The formation of these metal-oxime complexes can significantly alter the reactivity of the molecule.

Coordination and Catalysis: Cobalt(III) complexes with bis-pyridine-bis-oxime ligands have been studied as catalysts for the oxygen reduction reaction (ORR). mdpi.com In these complexes, the oxime moiety can act as a proton shuttle, influencing the selectivity of the reduction pathway.

Palladacycle Formation: As mentioned, oximes can react with palladium salts to form stable palladacycles. These complexes, where palladium is incorporated into a chelated ring system, are often highly efficient pre-catalysts for cross-coupling reactions. tcichemicals.com The oxime group acts as an internal directing group, facilitating the C-H activation of the aromatic ring to form the metallacycle.

C-H and C-C Activation Processes Mediated by Transition Metals

The oxime group is an effective directing group for transition metal-catalyzed C-H and C-C bond activation, enabling functionalization at otherwise unreactive positions. rsc.orgrsc.org

C-H Activation: The nitrogen atom of the oxime or its derivatives can coordinate to a metal center, positioning the catalyst to interact with and cleave a nearby C-H bond. acs.org

Ortho-Arylation and Annulation: O-acyloximes derived from aryl ketones can undergo Rh(III)-catalyzed C-H activation at the ortho-position of the aromatic ring. Subsequent reaction with alkynes leads to the synthesis of highly substituted isoquinolines. rsc.org The oxime derivative acts as both a directing group and an internal oxidant in this process.

Tandem C-H Activation/Hydroboration: In the presence of rhodium catalysts, unsaturated oxime ethers have been shown to undergo a tandem reaction involving an unexpected ortho-C-H activation/borylation sequence, competing with the expected hydroboration of the alkene. nih.gov This highlights the ability of the oxime group to direct metallation even under conditions designed for other transformations.

C-C Activation: The C-C bond adjacent to the oxime function (the α-C-C bond) can be cleaved under transition metal or photoredox catalysis, typically from oxime ester derivatives.

Generation of Acyl and Cyanoalkyl Radicals: Oxime esters can react with a transition metal or photocatalyst to generate an iminyl radical via N-O bond cleavage. This radical can then undergo β-C-C bond scission to produce acyl or cyanoalkyl radicals, which can be trapped by various partners in multicomponent reactions. nih.gov This strategy allows the oxime group to serve as a precursor to valuable radical intermediates.

Role of Oximes in Radical Initiated Reactions

Oximes are excellent precursors to highly reactive iminoxyl radicals (also known as oxime radicals), which are valuable intermediates in organic synthesis. nih.gov These radicals can be generated by the oxidation of the oxime O-H bond using various reagents.

Generation and Fate of Iminoxyl Radicals:

Oxidative Generation: Reagents like lead tetraacetate (Pb(OAc)₄), manganese(III) acetate (B1210297) (Mn(OAc)₃), or electrochemical methods can oxidize oximes to form iminoxyl radicals. nih.govresearchgate.net

Intramolecular Cyclization: Once generated, these radicals can undergo intramolecular reactions. A common pathway is hydrogen atom transfer (HAT) followed by cyclization or direct addition to an unsaturated bond. nih.gov For instance, iminoxyl radicals can add to a C=C double bond within the same molecule to form five-membered rings like isoxazolines. nih.govrsc.org

Dearomative Spirocyclization: Anodic oxidation of oximes with a methoxyphenyl group can generate an oxime radical that cyclizes onto the aromatic ring, leading to the formation of spiroisoxazolines through a dearomatization process. researchgate.net

Intermolecular Reactions: Iminoxyl radicals can also participate in intermolecular reactions, such as the cross-dehydrogenative coupling with 1,3-dicarbonyl compounds, to form new C-O bonds. nih.gov

The presence of the 4-chlorophenyl group can influence the stability and reactivity of the radical intermediates, potentially opening pathways for further functionalization or cyclization involving the aromatic ring or the chlorine atom. For example, aryl radicals generated elsewhere in a molecule have been shown to be captured by oxime ethers. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 4 Chlorophenyl Ethanone Oxime

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-(4-chlorophenyl)ethanone oxime at the atomic and molecular levels.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state properties of molecules. For derivatives of 1-(4-chlorophenyl)ethanone, DFT calculations, often using the B3LYP level of theory with various basis sets (e.g., 6-31G, 6-31++G , 6-311G, and 6-311++G ), have been employed to determine their equilibrium structures and total energies. utar.edu.mykpru.ac.th These calculations are crucial for predicting the molecule's stability and reactivity. The computed total energies for a related derivative were found to be very close across different basis sets, indicating the robustness of the theoretical model. utar.edu.mykpru.ac.th

DFT calculations also provide insights into the reactivity of the molecule through the analysis of frontier molecular orbitals. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. kpru.ac.th A smaller gap generally suggests higher reactivity. For a derivative of 1-(4-chlorophenyl)ethanone, the calculated HOMO-LUMO energy gap was in the range of 4.001 eV - 4.089 eV. utar.edu.mykpru.ac.th Furthermore, DFT can be used to predict thermodynamic properties, which helps in understanding the molecule's behavior under different conditions. nanobioletters.com The correlation between experimental and theoretical data, such as vibrational frequencies, validates the accuracy of the DFT models used. researchgate.net

Detailed DFT calculations have also been instrumental in understanding reaction mechanisms, such as the stereoselective formation of ketoximes in iron-catalyzed reactions. researchgate.net These computational studies provide evidence for the transformation processes involved. researchgate.net

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior of this compound. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

In a computational study of a related 1-(4-chlorophenyl)ethanone derivative, the HOMO was found to be delocalized over the chlorobenzene (B131634) and furan (B31954) rings, as well as the lone pair of the sulfur atom. kpru.ac.th The LUMO, on the other hand, exhibited anti-bonding character and was distributed over another chlorobenzene group in the molecule. kpru.ac.th This distribution of frontier orbitals is critical for predicting how the molecule will interact with other chemical species. kpru.ac.th

Mulliken Population Analysis (MPA) is a method used to determine the atomic charges within a molecule, providing a picture of the charge distribution. utar.edu.mykpru.ac.th For a derivative, calculations showed that all oxygen, nitrogen, and chlorine atoms carry negative charges, while all hydrogen atoms are positively charged. utar.edu.mykpru.ac.th The distribution of the molecular electrostatic potential (MEP) surface can visually represent these charge distributions, with red surfaces indicating regions of maximum electron density (e.g., around oxygen and nitrogen atoms) and thus potential sites for intermolecular and intramolecular hydrogen bonding. kpru.ac.th

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions involving this compound. By modeling the reaction, researchers can identify transition states, which are high-energy intermediates that determine the reaction rate.

For example, in the study of E/Z isomerization of similar oximes, the search for transition states was performed using the Nudged Elastic Band with Climbing Image (NEB-CI) methodology. nih.gov The analysis of normal vibrations confirmed the presence of a single imaginary frequency, which is a clear indicator of a first-order saddle point, or a true transition state. nih.gov The geometry of these transition states is often characterized by a nearly linear arrangement of the C=N–O group, and the isomerization is found to occur through an in-plane inversion of the oxime nitrogen atom rather than rotation around the C=N bond. nih.gov The calculated energy barriers for this isomerization can be quite high, suggesting that the interconversion between E and Z isomers may be unlikely at room temperature. nih.gov

DFT calculations have also been used to provide evidence for the transformation processes in the synthesis of ketoximes, including the stereoselective formation pathways. researchgate.net

Stereochemical and Conformational Analysis via Theoretical Methods

Theoretical methods are invaluable for understanding the three-dimensional arrangement of atoms in this compound and the relative stabilities of its different spatial arrangements.

Prediction of (E)/(Z) Isomer Stability and Equilibrium

This compound can exist as two stereoisomers, (E) and (Z), due to the restricted rotation around the C=N double bond. tcichemicals.com Computational methods can predict the relative thermodynamic stability of these isomers.

For related oximes, thermodynamic calculations have shown that the E-isomer is often thermodynamically more stable than the Z-isomer. nih.gov The difference in Gibbs free energies between the two isomers can be calculated to determine their equilibrium ratio. nih.gov For instance, for one oxime, the E-isomer was found to be more stable by 2.05 kJ/mol. nih.gov However, the relative stability can also be influenced by the specific conformer ("in" or "out" orientation of the O-H bond). nih.gov In some cases, the Z-isomer might be stabilized by the formation of an intramolecular hydrogen bond. nih.gov The temperature can also play a critical role in the isomer ratio by shifting the equilibrium. researchgate.net

Conformational Energy Landscapes

The conformational energy landscape describes the potential energy of a molecule as a function of its dihedral angles. By mapping this landscape, researchers can identify the most stable conformations (energy minima) and the energy barriers between them.

For oximes, the orientation of the hydroxyl group (O-H) relative to the rest of the molecule gives rise to different conformers, often termed "in" and "out". nih.gov Theoretical calculations can determine the relative energies of these conformers. For example, for the E-isomers of some oximes, the "out" conformer is thermodynamically more stable due to reduced steric repulsion. nih.gov Conversely, for the Z-isomers, the "in" conformer may be more stable due to the possibility of forming an intramolecular hydrogen bond. nih.gov Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and its interactions with other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD provides a detailed view of intermolecular interactions, which govern the macroscopic properties of a substance.

For this compound, the primary intermolecular interactions expected to be observed in MD simulations would include:

Hydrogen Bonding: The oxime hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor. This allows for the formation of strong hydrogen bonds between molecules, potentially leading to dimers or larger aggregates.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen or nitrogen of an adjacent molecule.

An MD simulation of this compound would typically involve defining a simulation box containing multiple molecules of the compound, often in a solvent to mimic solution conditions or in a crystalline arrangement to study solid-state properties. The simulation would then calculate the forces between all atoms and use these forces to predict their motion over time. Analysis of the resulting trajectories can provide quantitative data on the strength and lifetime of various intermolecular interactions.

Table 1: Potential Intermolecular Interactions in this compound Simulations

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bond | Oxime -OH | Oxime N or O | High |

| Halogen Bond | C-Cl | Oxime N or O | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| van der Waals | All atoms | All atoms | Collective High |

Theoretical Photochemical Behavior and Photodegradation Studies

The theoretical study of photochemical behavior investigates how a molecule interacts with light and the subsequent chemical reactions that may occur. For this compound, understanding its photochemical properties is crucial for assessing its stability and potential environmental fate.

The photochemistry of oximes and related compounds like acetophenone (B1666503) has been a subject of theoretical and experimental research. rsc.org Excitation of acetophenone to its first singlet excited state (S1) is known to efficiently lead to the population of the triplet state, which can then initiate various photochemical reactions. rsc.org

For this compound, the absorption of UV light is expected to promote the molecule to an excited electronic state. The subsequent de-excitation pathways can include:

Isomerization: The C=N double bond of the oxime can undergo E/Z isomerization upon photoexcitation.

Homolytic Cleavage: The N-O bond in the oxime moiety is relatively weak and can undergo homolytic cleavage to produce an iminyl radical and a hydroxyl radical. The presence of the chlorine atom on the phenyl ring might also influence other bond cleavage pathways.

Intersystem Crossing: The molecule can transition from a singlet excited state to a more stable triplet excited state, which can have a longer lifetime and different reactivity.

Photodegradation: The reactive species generated through cleavage or other photochemical processes can lead to the degradation of the molecule. For organochlorine compounds, photodegradation can sometimes lead to dechlorination, although the specific pathways are highly dependent on the molecular structure and the environment.

Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to predict the electronic absorption spectra, identify the nature of the excited states, and map out the potential energy surfaces for various photochemical reaction pathways. These calculations can help to elucidate the most likely photodegradation mechanisms for this compound.

Table 2: Potential Photochemical Processes for this compound

| Process | Description | Potential Products |

| E/Z Isomerization | Reversible change in geometry around the C=N bond. | Geometric isomer of the starting material. |

| N-O Bond Cleavage | Homolytic scission of the nitrogen-oxygen bond. | Iminyl and hydroxyl radicals. |

| C-Cl Bond Cleavage | Potential cleavage of the carbon-chlorine bond. | Phenyl radical and chlorine radical. |

| Ring Opening/Rearrangement | More complex transformations of the aromatic ring. | Various degradation products. |

Application of Quantitative Structure-Property Relationship (QSPR) in Oxime Chemistry

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models are widely used in chemistry and pharmaceutical sciences to predict properties of new or untested compounds, thereby saving time and resources. acs.org

In the context of oxime chemistry, QSPR models can be developed to predict a wide range of properties, including but not limited to:

Boiling point

Melting point

Vapor pressure

Water solubility

Octanol-water partition coefficient (logP)

The general workflow for building a QSPR model involves several key steps:

Data Set Collection: A diverse set of oxime compounds with experimentally determined values for the property of interest is compiled.

Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, electronic, and constitutional information.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this compound, a validated QSPR model for a specific property could be used to predict its value based on its calculated molecular descriptors. For example, a QSPR model for aqueous solubility of aromatic oximes would take into account descriptors related to the size, polarity, and hydrogen bonding capacity of the molecule. The presence of the chlorine atom would be captured by electronic and constitutional descriptors, which would in turn influence the predicted solubility.

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Oximes

| Descriptor Class | Example Descriptors | Property Influence |

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Size and composition |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and intermolecular interactions |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity and reactivity |

| Physicochemical | LogP, Polar Surface Area | Lipophilicity and hydrogen bonding potential |

The development and application of such QSPR models are instrumental in the rational design of new oxime derivatives with desired properties and in assessing the potential environmental impact of existing compounds like this compound.

Applications of 1 4 Chlorophenyl Ethanone Oxime As a Synthetic Intermediate in Advanced Organic Chemistry

Building Block for Nitrogen-Containing Heterocyclic Systems

1-(4-Chlorophenyl)ethanone oxime is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and material science. researchgate.netnih.gov The oxime functionality, with its nucleophilic nitrogen and hydroxyl group, provides a reactive handle for constructing diverse ring systems. researchgate.net

Triazoles and Pyrazoles:

The transformation of oximes into heterocyclic systems is a cornerstone of modern synthetic chemistry. While direct conversion of this compound to triazoles and pyrazoles is a subject of ongoing research, the general reactivity of oximes provides a framework for these syntheses. For instance, the nitrogen atom of the oxime can act as a nucleophile in addition reactions, a key step in forming five-membered rings.

The synthesis of pyrazoles, for example, could conceptually proceed through the reaction of an α,β-unsaturated ketone with a hydroxylamine (B1172632) derivative, where the oxime itself might be transformed into a suitable intermediate. The versatility of the oxime group allows for its participation in various cyclization strategies, making it an attractive starting material for generating libraries of heterocyclic compounds. researchgate.net

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor in the synthesis of more intricate and biologically relevant molecules. smolecule.comresearchgate.net Its structural features, including the reactive oxime moiety and the substituted phenyl ring, can be strategically manipulated to build molecular complexity. smolecule.com

One of the key transformations of oximes is the Beckmann rearrangement, which converts the oxime into an amide. This reaction provides a powerful tool for introducing a nitrogen atom into a carbon framework and can be a critical step in the total synthesis of natural products and pharmaceuticals.

Furthermore, the reduction of the oxime group to an amine opens up another avenue for synthetic elaboration. The resulting amine can be further functionalized through a variety of well-established reactions, allowing for the construction of complex molecular architectures. smolecule.com The presence of the chlorophenyl group can also influence the biological activity of the final products. smolecule.com

Ligand in Coordination Chemistry and Metal Complexation

The oxime group in this compound possesses both nitrogen and oxygen donor atoms, making it an excellent ligand for coordinating with a variety of metal ions. The formation of metal complexes with oxime-containing ligands is a well-established area of coordination chemistry, with applications in catalysis and materials science. at.ua

The coordination of the oxime to a metal center can significantly alter its reactivity. For instance, N-coordination to a platinum(II) center has been shown to dramatically decrease the pKa of the oxime's hydroxyl group, facilitating the formation of oximato species. at.ua This modulation of electronic properties is crucial for designing catalysts with specific activities.

The ability of the oxime moiety to act as a bridging ligand between two metal centers further expands its utility in constructing polynuclear complexes. These complexes can exhibit interesting magnetic and electronic properties, making them promising candidates for functional materials.

Role in the Design and Synthesis of Functional Organic Materials

The unique electronic and structural properties of this compound and its derivatives make them valuable building blocks for the design and synthesis of functional organic materials. dumelelab.com The incorporation of this oxime into larger π-conjugated systems can influence the material's optical and electronic properties. dumelelab.com

The ability of the oxime group to participate in hydrogen bonding and to coordinate with metal ions allows for the creation of supramolecular assemblies with ordered structures. nih.govresearchgate.net These self-assembled materials can exhibit properties such as liquid crystallinity or nonlinear optical activity, which are desirable for applications in electronics and photonics.

Furthermore, the potential for this compound to be polymerized or incorporated into polymer backbones opens up possibilities for creating novel functional polymers with tailored properties for specific applications.

Development of Novel Reagents and Catalysts Utilizing Oxime Scaffolds

The inherent reactivity of the oxime group makes this compound an attractive scaffold for the development of new reagents and catalysts. at.ua The ability to modify both the oxime functionality and the phenyl ring allows for the fine-tuning of the reagent's or catalyst's properties.

Oxime-based compounds have been explored as catalysts that mimic the activity of hydrolase enzymes. nih.gov The nucleophilic character of the oxime nitrogen can be harnessed for catalytic transformations, such as the cleavage of ester bonds.

Advanced Analytical Methodologies for the Study of 1 4 Chlorophenyl Ethanone Oxime

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For 1-(4-chlorophenyl)ethanone oxime, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Resolution

This compound can exist as (E)- and (Z)- geometric isomers due to the restricted rotation around the carbon-nitrogen double bond. While the parent molecule itself is not chiral, derivatization or interaction with a chiral environment can lead to species that are separable by chiral HPLC. The resolution of enantiomers and diastereomers is crucial in pharmaceutical and chemical synthesis, as different stereoisomers can exhibit varied biological activities and properties.

There are two primary approaches for separating stereoisomers using HPLC:

Direct Methods : This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. These columns can create "chiral pockets" within their polymer structure, allowing analytes to partition and effect a separation. The choice of mobile phase—normal-phase, reversed-phase, or polar-organic—can significantly influence the separation efficiency.

Indirect Methods : This technique involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column, such as a C18 reversed-phase column. For example, a racemic alcohol can be reacted with an enantiomerically pure carboxylic acid to form diastereomeric esters, which can then be separated by HPLC. After separation, the original enantiomers can be recovered by cleaving the derivatizing agent.

The successful separation of diastereomers by HPLC is highly dependent on the structural differences between them, which can be influenced by the choice of the derivatizing agent. The resolution factor (Rs) is a key parameter used to quantify the degree of separation between two peaks.

Interactive Table 1: General Approaches for HPLC Resolution of Stereoisomers

| Approach | Principle | Stationary Phase | Key Advantage |

|---|---|---|---|

| Direct | Differential interaction of enantiomers with a chiral selector. | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) | Avoids the need for derivatization, saving time and potential side reactions. |

| Indirect | Conversion of enantiomers into diastereomers with different physical properties. | Achiral Stationary Phase (e.g., C18) | Allows separation on common, less expensive achiral columns. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed to monitor the progress of chemical reactions, including the synthesis of ketoximes like this compound. The principle lies in the differential partitioning of the starting materials and products between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system).

In the synthesis of this compound from 1-(4-chlorophenyl)ethanone, TLC can be used to track the consumption of the ketone and the appearance of the oxime product. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then placed in a chamber containing a suitable eluent. As the solvent moves up the plate via capillary action, the components of the mixture separate based on their polarity.

The starting ketone and the resulting oxime product will have different polarities and thus different Retention Factor (Rf) values, allowing for their distinct visualization on the plate. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For instance, in the synthesis of acetophenone (B1666503) oxime from acetophenone, typical Rf values on silica gel with a hexane/ethyl acetate (B1210297) (9:1) eluent are 0.31 for the ketone and 0.20 for the oxime. The spots can be visualized under UV light (254 nm), where the aromatic rings will appear as dark spots, or by using staining agents like iodine vapor. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Interactive Table 2: Example TLC Conditions for Monitoring Oxime Synthesis

| Analyte | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Visualization |

|---|

Q & A

Q. Q1. What are the key physicochemical properties of 1-(4-Chlorophenyl)ethanone oxime, and how are they experimentally determined?

this compound (CAS 1956-39-4) is characterized by:

- Molecular formula : C₈H₇ClNO (F.W. 169.6 g/mol) .

- Melting point : 96–98°C (determined via differential scanning calorimetry or capillary method) .

- Spectral data :

- ¹H NMR (CDCl₃): δ 7.58 (d, J = 8.8 Hz, 2H), 7.37 (d, J = 8.8 Hz, 2H), 2.30 (s, 3H) .

- ¹³C NMR : Peaks at δ 155.1 (C=N), 135.3 (C-Cl), 128.7 (aromatic CH), and 12.1 (CH₃) .

These properties are critical for verifying purity and structural integrity during synthesis.

Basic Synthesis Methodology

Q. Q2. What is a reliable method for synthesizing this compound, and how can reaction efficiency be optimized?

A common synthesis involves:

Starting material : Reacting 1-(4-Chlorophenyl)ethanone with hydroxylamine sulfate in ethanol.

Conditions : Stirring at reflux (333–338 K) for 24 hours under acidic catalysis (e.g., sodium acetate buffer) .

Workup : Solvent removal under reduced pressure, followed by recrystallization from ethanol (yield: ~68–95%) .

Optimization tips :

- Use excess hydroxylamine to drive the reaction to completion.

- Control pH to avoid side reactions (e.g., over-oximation).

Advanced Structural Analysis

Q. Q3. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

X-ray studies on analogous oximes reveal:

- Bond lengths : C=N (1.28 Å) and N–O (1.41 Å), consistent with typical oxime geometries .

- Dihedral angles : Aromatic rings may form angles of ~50° due to steric or electronic effects .

- Hydrogen bonding : Intermolecular O–H⋯N interactions stabilize crystal packing, forming 1D supramolecular chains .

Methodology : - Grow single crystals via slow evaporation of ethanol.

- Collect data using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).

Advanced Application in Coordination Chemistry

Q. Q4. How does this compound function as a ligand in metal complexes, and what are its binding modes?

The oxime group (–N–OH) acts as a bidentate ligand, coordinating metals via the imine nitrogen and hydroxyl oxygen. Examples include:

- Cu(II) complexes : Square-planar geometries with enhanced catalytic activity in oxidation reactions .

- Zn(II) coordination : Used in luminescent materials due to rigid ligand frameworks .

Experimental design : - React the oxime with metal salts (e.g., CuCl₂) in methanol.

- Characterize complexes via FT-IR (shift in ν(N–O) from ~1600 cm⁻¹ to ~1580 cm⁻¹) and ESI-MS .

Data Discrepancy Resolution

Q. Q5. How should researchers address conflicting reports on the melting point of this compound?

Discrepancies in melting points (e.g., 96–98°C vs. broader ranges) may arise from:

- Purity issues : Impurities lower observed melting points. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Polymorphism : Different crystal forms can exhibit varying thermal behaviors. Use powder XRD to identify phases .

Best practices : - Report recrystallization solvents and heating rates in DSC measurements.

Analytical Method Development

Q. Q6. What chromatographic methods are suitable for quantifying this compound in reaction mixtures?

- HPLC : Use a reversed-phase C18 column with UV detection (λ = 254 nm). Mobile phase: 60:40 acetonitrile/water (0.1% TFA) .

- GC-MS : Derivatize the oxime (e.g., silylation) to improve volatility. Column: DB-5MS (30 m × 0.25 mm), He carrier gas .

Validation : Perform spike-recovery tests (target: 95–105% recovery) and linearity checks (R² > 0.995).

Mechanistic Studies

Q. Q7. What mechanistic insights exist for the oximation of 1-(4-Chlorophenyl)ethanone?

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. Key steps:

Nucleophilic attack : Hydroxylamine attacks the electrophilic carbonyl carbon.

Proton transfer : Acidic conditions facilitate water elimination.

Kinetics : Pseudo-first-order behavior under excess hydroxylamine. Monitor via in situ IR (disappearance of ν(C=O) at ~1700 cm⁻¹) .

Stability and Degradation

Q. Q8. How does this compound degrade under thermal stress, and what are the degradation products?

Thermogravimetric analysis (TGA) shows decomposition onset at ~275°C. Degradation pathways include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.